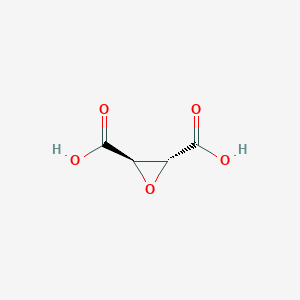

trans-2,3-Epoxysuccinic acid

概要

説明

Trans-2,3-epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of a trans-2,3-epoxysuccinate(2-).

作用機序

Target of Action

The primary targets of (+/-)-trans-Epoxysuccinic Acid are yet to be fully identified. This compound, also known as trans-2,3-Epoxysuccinic acid or trans-epoxysuccinic acid, is a subject of ongoing research. The identification of its primary targets and their roles would provide valuable insights into its mechanism of action .

Mode of Action

The mode of action of (+/-)-trans-Epoxysuccinic Acid involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its efficacy .

Result of Action

Understanding these effects would provide valuable insights into the compound’s therapeutic potential .

Action Environment

The action, efficacy, and stability of (+/-)-trans-Epoxysuccinic Acid can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds.

As our understanding of this compound grows, it may open up new avenues for drug development and therapeutic intervention .

生物活性

Trans-2,3-Epoxysuccinic acid, also known as L-trans-2,3-epoxysuccinate, is an epoxy derivative of succinic acid with significant biological activity. This compound has garnered attention due to its potential applications in biochemistry and organic synthesis, as well as its role in metabolic pathways.

- Molecular Formula : CHO

- Molecular Weight : 132.07160 g/mol

- Structure : Characterized by an epoxide group, which contributes to its reactivity and biological interactions.

Biological Activity

This compound exhibits several notable biological activities:

-

Enzymatic Reactions :

- Fumarase from swine heart muscle catalyzes the stereospecific hydration of trans-2,3-epoxysuccinate to produce mesotartrate. This reaction highlights the compound's role as a substrate in enzymatic processes and its potential physiological significance .

- The hydration process is stereospecific and involves the L-isomer of trans-2,3-epoxysuccinate, indicating its relevance in metabolic pathways .

-

Microbial Biotransformation :

- Certain bacterial strains, such as Paecilomyces varioti, can accumulate this compound under specific conditions. The presence of metal ions like Cu and Fe has been shown to enhance its accumulation in culture media .

- Additionally, Bordetella species have been identified to enantioselectively hydrolyze cis-epoxysuccinic acid into D(-)-tartaric acid, showcasing the compound's potential in biotransformation processes .

- Potential Antibacterial Properties :

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including microbial fermentation and chemical synthesis. Its applications extend to:

- Organic Synthesis : As a chiral synthon for the production of optically active compounds.

- Biotechnology : Utilized in studies involving immobilized enzymes and hydrolase activity assessments .

Research Findings

Recent studies have provided insights into the biological effects and mechanisms associated with this compound:

Case Studies

-

Enzymatic Activity Study :

A study demonstrated that fumarase catalyzed the conversion of racemic trans-2,3-epoxysuccinate to mesotartrate with a conversion rate of approximately 45% over time. The stereospecific nature of this reaction was confirmed through chromatographic analysis . -

Microbial Production :

Research involving Paecilomyces varioti showed that optimal accumulation of this compound occurred in media supplemented with specific concentrations of Cu and Fe. This finding emphasizes the importance of nutrient conditions in maximizing yield during microbial fermentation .

科学的研究の応用

trans-2,3-Epoxysuccinic acid exhibits notable biological properties, making it a valuable compound in medicinal chemistry:

- Antibacterial Activity : It serves as a precursor for the synthesis of optically active β-lactam antibiotics, which are crucial in treating bacterial infections .

- Stereospecific Reactions : The compound participates in stereospecific hydration reactions catalyzed by enzymes such as fumarase, leading to the formation of biologically active derivatives like L-hydroxy-L-aspartic acid .

Applications in Pharmaceuticals

The compound's unique properties allow it to be used in various pharmaceutical applications:

- Chiral Synton : It functions as a chiral building block for synthesizing optically active compounds, essential in drug development .

- Antibiotic Production : As a raw material in producing β-lactam antibiotics, it contributes to developing new antimicrobial agents with improved efficacy .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial processes:

- Polymer Synthesis : It is utilized as a building block for synthesizing polymers and resins due to its ability to form strong bonds with other molecules .

- Biochemical Research : The compound is used in studies investigating metabolic pathways and enzyme catalysis, contributing to our understanding of biochemical processes .

Case Study 1: Antibiotic Development

A study demonstrated that this compound could be converted into β-lactam antibiotics through specific chemical transformations. The resulting compounds exhibited significant antibacterial activity against various pathogens, highlighting the importance of this acid in antibiotic research .

Case Study 2: Enzymatic Reactions

Research involving fumarase from swine heart muscle showed that this compound could be stereospecifically hydrated to form L-hydroxy-L-aspartic acid. This reaction underscores the compound's role as an intermediate in synthesizing biologically relevant molecules .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Precursor for β-lactam antibiotics | Significant antibacterial activity observed |

| Polymer Chemistry | Building block for polymer synthesis | Strong bonding capabilities |

| Biochemical Research | Investigating metabolic pathways | Insights into enzyme catalysis |

化学反応の分析

Hydrolysis Reactions

The epoxide ring undergoes hydrolysis under acidic or basic conditions to yield diols or dicarboxylic acid derivatives.

For example, acid-catalyzed hydrolysis produces meso-tartaric acid, a reaction exploited in enzymatic studies with Flavobacterium sp. . Base catalysis (e.g., NaOH) yields disodium tartrate, a process optimized for industrial applications.

Enzymatic Transformations

Microbial enzymes selectively modify the epoxide group, enabling stereospecific transformations.

Key Enzymatic Pathways:

Nucleophilic Ring-Opening Reactions

The epoxide’s electrophilic carbons react with nucleophiles, forming C–O or C–N bonds.

For instance, reaction with benzylamine produces chiral amino alcohols, critical intermediates in drug synthesis.

Hydrogenolysis

Catalytic hydrogenolysis cleaves the epoxide ring, yielding tartaric acid.

| Catalyst | Conditions | Yield | References |

|---|---|---|---|

| Pd/C | H2 (1 atm), 25°C, 2 hrs | 92% |

This solvent-free method using Pd/C and H2 is efficient and environmentally benign .

Oxidation and Reduction

While less common, redox reactions modify the carboxylic acid groups or epoxide:

-

Oxidation : Strong oxidants (e.g., KMnO4) degrade the epoxide to CO2 and water.

-

Reduction : NaBH4 selectively reduces the epoxide to succinic acid derivatives under controlled conditions.

Comparative Reactivity of Epoxide Isomers

The trans-epoxide exhibits distinct reactivity compared to its cis-counterpart:

| Property | This compound | cis-2,3-Epoxysuccinic Acid |

|---|---|---|

| Enzymatic Hydrolysis | Forms meso-tartaric acid | Forms D(-)-tartaric acid |

| Catalytic Activity | Inactive toward Mtb ICL1 | Inactivates Mtb ICL1 |

The cis-isomer’s selective inhibition of Mycobacterium tuberculosis isocitrate lyase highlights the stereochemical dependence of biological activity .

特性

IUPAC Name |

(2R,3R)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331465, DTXSID601016973 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17015-08-6, 141-36-6 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-Epoxysuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。